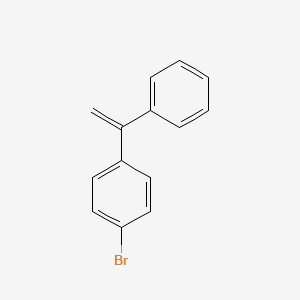

1-(4-Bromophenyl)-1-phenylethylene

Description

1-(4-Bromophenyl)-1-phenylethylene (DPE-Br) is a substituted ethylene derivative featuring a bromophenyl and a phenyl group attached to a central ethene unit. It is synthesized via the Wittig reaction using 4-bromobenzophenone, achieving a high yield of 94% . DPE-Br serves as a critical precursor for functionalized monomers, such as alkoxysilyl derivatives (e.g., DPE-SiOEt), which are pivotal in living anionic copolymerization studies .

Properties

CAS No. |

4333-76-0 |

|---|---|

Molecular Formula |

C14H11Br |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-4-(1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2 |

InChI Key |

RFBNEESZDICKQI-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Ethoxydimethylsilylphenyl)-1-phenylethylene (DPE-SiOEt)

- Structure : Replaces the bromine in DPE-Br with an ethoxydimethylsilyl group.

- Synthesis : Derived from DPE-Br via a Grignard reaction with diethoxydimethylsilane, yielding 50–52% after purification .

- Properties :

- Applications: Functional monomer for controlled polymerization due to its silyl group, enabling post-polymerization modifications .

Key Differences from DPE-Br :

1-(9-Phenanthryl)-1-phenylethylene

- Structure : Substitutes the bromophenyl group with a 9-phenanthryl moiety.

- Synthesis: Prepared from 9-bromophenanthrene and acetophenone .

- Properties :

- Applications : Fluorescent probe for studying microphase separation in diblock copolymers .

Key Differences from DPE-Br :

1-(4-Bromophenyl)-1,2,2-triphenylethylene (TPE-Br)

- Structure : Features three phenyl groups and a bromophenyl substituent on the ethene unit.

- Synthesis : Details unspecified, but likely via Wittig or McMurry coupling .

- Potential aggregation-induced emission (AIE) properties due to the triphenylethylene core .

- Applications : Candidate for optoelectronic materials (e.g., OLEDs) .

Key Differences from DPE-Br :

| Property | DPE-Br | TPE-Br |

|---|---|---|

| Substituents | Two aryl groups | Four aryl groups (triphenyl + Br) |

| Electronic Effects | Moderate conjugation | Enhanced conjugation/AIE |

(E)-1-(4-Bromophenyl)-2-phenylethene (trans-4-Bromostilbene)

- Structure : Stilbene derivative with bromine and phenyl groups in trans configuration.

- Synthesis : Derived from 4-bromodiphenylacetylene .

- Properties: Melting point: 138–140°C .

- Applications : Photoresponsive materials and organic synthesis intermediates .

Key Differences from DPE-Br :

| Property | DPE-Br | trans-4-Bromostilbene |

|---|---|---|

| Configuration | Monosubstituted ethene | Disubstituted trans-stilbene |

| Melting Point | Not reported | 138–140°C |

| Photoactivity | Limited | High (stilbene isomerization) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.